3-(Methylsulfonyl)pyridin-2-amine
Overview
Description
3-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, characterized by the presence of a methylsulfonyl group attached to the third carbon and an amino group attached to the second carbon of the pyridine ring.
Scientific Research Applications
3-(Methylsulfonyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Future Directions
While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .
Biochemical Pathways
Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 172.21 .
Cellular Effects
It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of different dosages of 3-(Methylsulfonyl)pyridin-2-amine in animal models have not been extensively studied .
Metabolic Pathways
It is known that this compound can potentially interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)pyridin-2-amine typically involves the introduction of the methylsulfonyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted pyridines .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)pyridin-3-amine: Similar structure but with the methylsulfonyl group at a different position.
2-(Methylsulfonyl)pyridine: Lacks the amino group.
3-(Methylthio)pyridin-2-amine: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
3-(Methylsulfonyl)pyridin-2-amine is unique due to the specific positioning of the methylsulfonyl and amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
3-methylsulfonylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDWPNJZHWSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.